6-Ethoxyquinazolin-2-amine
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Overview
Description
6-Ethoxyquinazolin-2-amine is a chemical compound with the molecular formula C10H11N3O. It belongs to the quinazoline family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxyquinazolin-2-amine typically involves the reaction of 2-aminobenzonitrile with ethyl glyoxalate under reflux conditions. The reaction proceeds through a cyclization process to form the quinazoline ring . Another method involves the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the ethoxy group at the 6-position of the quinazoline ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 6-Ethoxyquinazolin-2-amine undergoes various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed:
- Quinazoline N-oxides
- Dihydroquinazolines
- Substituted quinazoline derivatives
Scientific Research Applications
6-Ethoxyquinazolin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Ethoxyquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can interfere with cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-Substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Known for its anti-HIV and antibacterial activities.
Thiazole derivatives: Exhibiting diverse biological activities, including antimicrobial and antitumor properties.
Uniqueness: 6-Ethoxyquinazolin-2-amine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ethoxy group at the 6-position enhances its solubility and bioavailability, making it a valuable compound for drug development .
Properties
Molecular Formula |
C10H11N3O |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
6-ethoxyquinazolin-2-amine |
InChI |
InChI=1S/C10H11N3O/c1-2-14-8-3-4-9-7(5-8)6-12-10(11)13-9/h3-6H,2H2,1H3,(H2,11,12,13) |
InChI Key |
ACIVXXDAXYRUAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=CN=C(N=C2C=C1)N |
Origin of Product |
United States |
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